Tert-butyl N-[2-(4-formylphenoxy)ethyl]carbamate
Overview
Description
Tert-butyl N-[2-(4-formylphenoxy)ethyl]carbamate is an organic compound with the molecular formula C14H19NO4. It is primarily used as a protecting group in organic synthesis, particularly in the synthesis of peptides and other complex molecules. The compound is known for its stability and ease of removal under specific conditions, making it a valuable tool in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(4-formylphenoxy)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(4-formylphenoxy)ethyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve an inert atmosphere and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-(4-formylphenoxy)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl N-[2-(4-formylphenoxy)ethyl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group in the synthesis of peptides and other complex molecules.
Biology: Employed in the modification of biomolecules for various studies.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(4-formylphenoxy)ethyl]carbamate involves its role as a protecting group. It temporarily masks reactive functional groups, allowing for selective reactions to occur on other parts of the molecule. The protecting group can be removed under specific conditions, such as acidic or basic environments, to reveal the original functional group .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl (Boc): Another common protecting group for amines, removed under acidic conditions.
Carboxybenzyl (CBz): A protecting group for amines, removed using catalytic hydrogenation.
Fluorenylmethoxycarbonyl (Fmoc): A base-labile protecting group for amines.
Uniqueness
Tert-butyl N-[2-(4-formylphenoxy)ethyl]carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in complex synthetic routes where selective protection and deprotection are required .
Properties
IUPAC Name |
tert-butyl N-[2-(4-formylphenoxy)ethyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-8-9-18-12-6-4-11(10-16)5-7-12/h4-7,10H,8-9H2,1-3H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHQURYHQWUQLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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